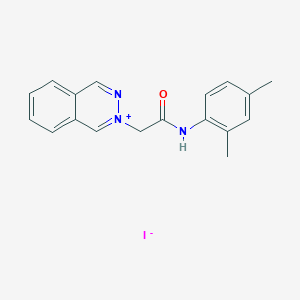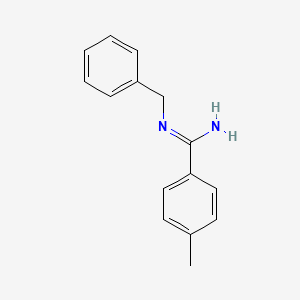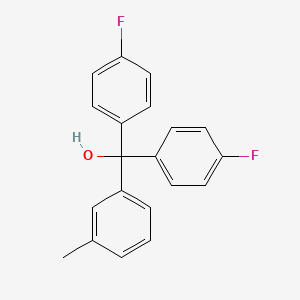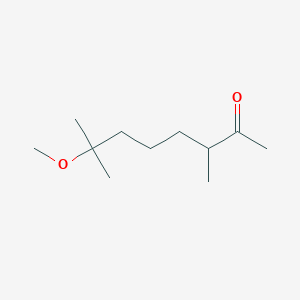
2,2',3,4,4',5-Hexachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment. This compound is often studied for its potential environmental and health impacts due to its chlorinated nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The final product is purified through distillation or crystallization to remove any unreacted materials and by-products.
化学反応の分析
Types of Reactions
2,2’,3,4,4’,5-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can dechlorinate the compound, resulting in less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated phenols, while reduction may produce less chlorinated diphenyl ethers.
科学的研究の応用
2,2’,3,4,4’,5-Hexachlorodiphenyl ether has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its potential to bioaccumulate in wildlife.
Toxicology: Used in studies to understand its toxic effects on living organisms, including humans.
Analytical Chemistry: Employed as a standard or reference material in the analysis of chlorinated compounds.
Industrial Applications: Investigated for its potential use in flame retardants and other industrial products.
作用機序
The mechanism of action of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and disrupt the function of enzymes and receptors, leading to toxic effects. The compound may also induce oxidative stress by generating reactive oxygen species, which can damage cellular components.
類似化合物との比較
Similar Compounds
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
Uniqueness
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is unique due to its specific pattern of chlorination, which affects its chemical properties and biological activity. Compared to other hexachlorodiphenyl ethers, it may exhibit different levels of toxicity, environmental persistence, and reactivity.
特性
CAS番号 |
71585-38-1 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H |
InChIキー |
LDPJEMNNPDFBCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)

![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)





![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)

![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)


